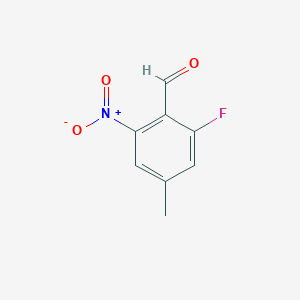

2-Fluoro-4-methyl-6-nitrobenzaldehyde

Description

2-Fluoro-4-methyl-6-nitrobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 4. The aldehyde functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated structure enhances lipophilicity and metabolic stability, which are critical in drug design .

Properties

IUPAC Name |

2-fluoro-4-methyl-6-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5-2-7(9)6(4-11)8(3-5)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHYAEHMNSHFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-6-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-Fluoro-4-methylbenzaldehyde, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4-methyl-6-nitrobenzaldehyde may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Fluoro-4-methyl-6-nitrobenzoic acid.

Reduction: 2-Fluoro-4-methyl-6-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Fluoro-4-methyl-6-nitrobenzaldehyde serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their biological activities, particularly in the development of drugs targeting conditions such as allergies and hypertension.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized as a precursor in synthesizing fused pyrimidines, which have been documented for their efficacy in treating allergies like asthma. Additionally, it is involved in the preparation of benzylidene-hydrazino-(1,2,4)-triazoles that are effective for hypertension treatment .

Organic Synthesis

The compound's reactivity allows it to participate in various organic transformations, making it an essential building block in synthetic chemistry.

- Reactions : 2-Fluoro-4-methyl-6-nitrobenzaldehyde can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, enhancing its electrophilicity. This property is exploited in the synthesis of more complex organic molecules .

Material Science

In material science, 2-Fluoro-4-methyl-6-nitrobenzaldehyde exhibits properties that can enhance the stability and performance of materials.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can suppress singlet oxygen generation and reduce oxidative degradation in various materials. This characteristic is particularly beneficial for food preservation and photonic materials .

Analytical Chemistry

The compound's distinct properties allow it to be utilized in analytical applications.

- Photochemical Actinometer : 2-Fluoro-4-methyl-6-nitrobenzaldehyde can serve as a chemical actinometer for measuring ultraviolet light doses. Its predictable photolytic behavior aids in assessing the stability of pharmaceutical formulations under light exposure .

Case Study 1: Synthesis of Pyrimidines

Research has indicated that 2-Fluoro-4-methyl-6-nitrobenzaldehyde is integral in synthesizing pyrimidine derivatives, which are used for developing antihistamines. The process involves several steps where this compound acts as a key intermediate .

Case Study 2: Material Stability

A study demonstrated that incorporating 2-Fluoro-4-methyl-6-nitrobenzaldehyde into food packaging materials significantly enhanced their resistance to oxidative damage when exposed to light, thereby extending shelf life .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for APIs like fused pyrimidines and triazoles | Effective against allergies and hypertension |

| Organic Synthesis | Building block for complex organic molecules | High reactivity due to electrophilic nature |

| Material Science | Enhances stability and performance of materials | Antioxidant properties reduce degradation |

| Analytical Chemistry | Acts as a photochemical actinometer for UV light measurement | Accurate assessment of drug stability |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The substituent positions and functional groups of 2-Fluoro-4-methyl-6-nitrobenzaldehyde and its analogs significantly influence their chemical reactivity and physical properties. Below is a comparative analysis based on structural similarity and substituent effects:

Table 1: Structural Comparison of 2-Fluoro-4-methyl-6-nitrobenzaldehyde and Analogous Compounds

| Compound Name | CAS Number | Substituent Positions | Functional Groups | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2-Fluoro-4-methyl-6-nitrobenzaldehyde | - | 2-F, 4-Me, 6-NO₂, 1-CHO | Aldehyde | Reference compound |

| 4-Fluoro-2-methyl-6-nitrophenol | 1588441-30-8 | 4-F, 2-Me, 6-NO₂, 1-OH | Phenol | Aldehyde → hydroxyl group; increased acidity |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 | 1-F, 4-OCH₃, 2-NO₂ | Methoxy | Aldehyde → methoxy; electron-donating group |

| 1-Fluoro-2-methoxy-4-nitrobenzene | 454-16-0 | 1-F, 2-OCH₃, 4-NO₂ | Methoxy | Substituent positions altered (NO₂ at C4) |

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be deduced:

- Lipophilicity: Fluorine and nitro groups increase hydrophobicity, favoring membrane permeability. The aldehyde group’s polarity may reduce this effect slightly compared to methoxy or phenol analogs.

- Stability : Fluorinated compounds generally exhibit enhanced thermal and oxidative stability. The nitro group’s meta-directing nature in the target compound may reduce undesired side reactions compared to ortho/para-substituted analogs .

Biological Activity

2-Fluoro-4-methyl-6-nitrobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 2-Fluoro-4-methyl-6-nitrobenzaldehyde

- CAS Number : 157701-72-9

- Molecular Formula : C8H6FNO3

- Molecular Weight : 185.14 g/mol

Synthesis

The synthesis of 2-Fluoro-4-methyl-6-nitrobenzaldehyde typically involves the nitration of 2-fluoro-4-methylbenzaldehyde or related precursors. Various methods have been documented, including the use of nitric acid and sulfuric acid for nitration reactions, which yield the nitro group at the desired position on the aromatic ring.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing nitro groups have shown cytotoxic effects against various human tumor cell lines. The activity is often linked to the position and nature of substituents on the aromatic ring, as demonstrated in structure-activity relationship (SAR) studies .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-4-methyl-6-nitrobenzaldehyde | A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| Similar Nitro Compounds | MCF7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |

Anti-inflammatory Properties

The nitro group in compounds similar to 2-Fluoro-4-methyl-6-nitrobenzaldehyde has been associated with anti-inflammatory effects. Studies have shown that these compounds can inhibit COX enzymes, which play a crucial role in inflammation pathways. Molecular docking studies suggest that the orientation of the nitro group significantly influences binding affinity to COX enzymes .

Case Studies

-

Cytotoxicity Assay :

A study investigating various nitro-substituted benzaldehydes found that 2-Fluoro-4-methyl-6-nitrobenzaldehyde exhibited notable cytotoxicity against multiple cancer cell lines, with an IC50 value indicating effective concentration for cell death induction. The study emphasized that modifications at positions ortho and para to the aldehyde group could enhance or diminish activity . -

Mechanism Exploration :

Another investigation focused on the mechanism by which similar compounds exert their biological effects. It was determined that these compounds could induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-Fluoro-4-methyl-6-nitrobenzaldehyde:

- Positioning of Substituents : The placement of the nitro and fluoro groups significantly affects both potency and selectivity towards cancer cells.

- Functional Group Variation : Substituting different groups at various positions can either enhance or reduce biological activity, indicating a delicate balance between structure and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.